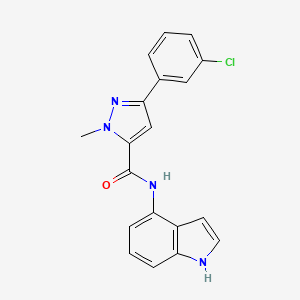![molecular formula C21H24N6O2 B12165213 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165213.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an indole moiety, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and indole intermediates, followed by their coupling with a triazole derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[(phenylsulfonyl)amino]benzoic acid
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
Uniqueness
What sets 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C21H24N6O2/c1-13-16(14(2)29-27-13)10-11-20(28)24-21-23-19(25-26-21)9-5-6-15-12-22-18-8-4-3-7-17(15)18/h3-4,7-8,12,22H,5-6,9-11H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
XYAYVVLSUVKGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NNC(=N2)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide](/img/structure/B12165135.png)

![5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one](/img/structure/B12165147.png)
![(5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12165155.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide](/img/structure/B12165161.png)
![methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B12165176.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B12165181.png)
![N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12165189.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12165191.png)

![methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12165202.png)
![1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B12165206.png)
![2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12165209.png)
![5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B12165212.png)
